
Oxazolidine, 2,2,3-trimethyl-
概要
説明
Oxazolidine, 2,2,3-trimethyl- is a five-membered heterocyclic compound containing one nitrogen and one oxygen atom in its ring structure. This compound is a derivative of oxazolidine, characterized by the presence of three methyl groups at the 2 and 3 positions. Oxazolidines are known for their significant biological activities and are used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions: Oxazolidine, 2,2,3-trimethyl- can be synthesized through the condensation of 2-amino-2-methylpropanol with formaldehyde. The reaction typically occurs under acidic conditions, where the amino alcohol reacts with formaldehyde to form the oxazolidine ring. The reaction can be represented as follows:
2-amino-2-methylpropanol+formaldehyde→Oxazolidine, 2,2,3-trimethyl-
Industrial Production Methods: In industrial settings, the synthesis of oxazolidine, 2,2,3-trimethyl- often involves continuous flow processes to ensure high yield and purity. The use of catalysts such as acids or metal complexes can enhance the reaction rate and selectivity. The reaction is typically carried out at controlled temperatures and pressures to optimize the formation of the desired product.
化学反応の分析
Types of Reactions: Oxazolidine, 2,2,3-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolidinones, which are important intermediates in the synthesis of antibiotics.
Reduction: Reduction of oxazolidine can lead to the formation of amino alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrogen or oxygen atom in the ring is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.
Major Products:
Oxidation: Oxazolidinones
Reduction: Amino alcohols
Substitution: Various substituted oxazolidines
科学的研究の応用
Oxazolidine, 2,2,3-trimethyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, particularly antibiotics.
Industry: Utilized in the production of agrochemicals and as a stabilizer in polymer chemistry.
作用機序
The mechanism of action of oxazolidine, 2,2,3-trimethyl- involves its ability to form stable complexes with various biological targets. The compound can interact with enzymes and receptors, modulating their activity. In the case of its antimicrobial properties, oxazolidine derivatives inhibit bacterial protein synthesis by binding to the ribosomal subunit, preventing the formation of the initiation complex necessary for protein translation.
類似化合物との比較
Oxazolidinone: A related compound with a similar ring structure but differing in the presence of a carbonyl group.
Oxazole: Another five-membered heterocycle containing nitrogen and oxygen, but with a different arrangement of atoms.
Thiazolidine: A sulfur-containing analog of oxazolidine.
Uniqueness: Oxazolidine, 2,2,3-trimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three methyl groups enhances its stability and reactivity, making it a valuable intermediate in various synthetic applications.
特性
IUPAC Name |
2,2,3-trimethyl-1,3-oxazolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-6(2)7(3)4-5-8-6/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRCYEAFJPWXUQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(CCO1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10291801 | |
| Record name | Oxazolidine, 2,2,3-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10291801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42219-47-6 | |
| Record name | NSC78056 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78056 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Oxazolidine, 2,2,3-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10291801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


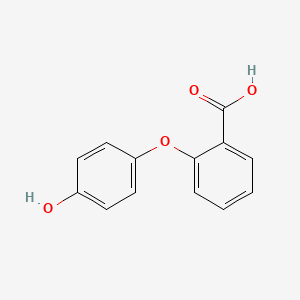
![5-[(4-Chloro-1H-pyrazol-1-yl)methyl]-2-furoic acid](/img/structure/B1615514.png)
![4-Methylpyrrolo[1,2-a]pyrazine](/img/structure/B1615515.png)

![4,4'-[(2,6-Dichlorophenyl)methylene]bis[2,6-xylidine]](/img/structure/B1615518.png)
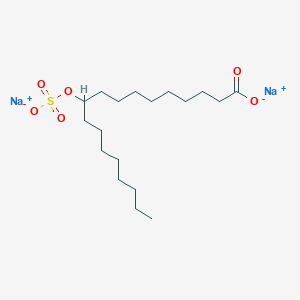
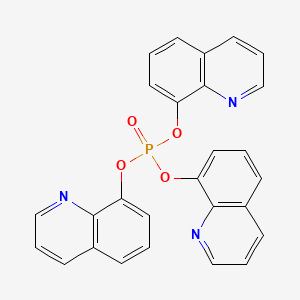
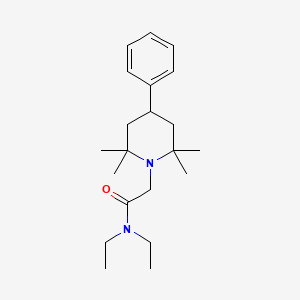

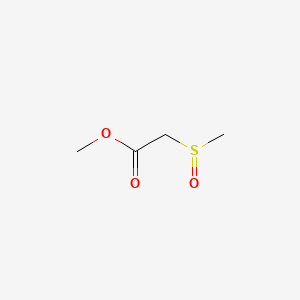
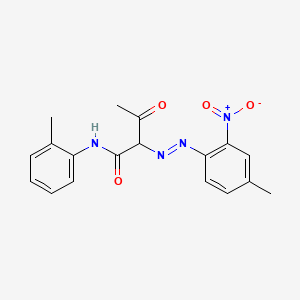
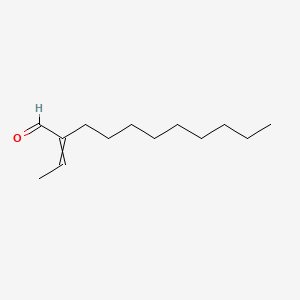
![3H-Naphth[1,8a-b]oxiren-7-ol, octahydro-4,4,7-trimethyl-](/img/structure/B1615535.png)

